PEG4-bis(phosphonic acid diethyl ester)
Overview
Description
PEG4-bis(phosphonic acid diethyl ester) is a hydrophilic PEG linker . The hydrophilic properties of the PEG increase the water solubility of compounds in aqueous media . It has a molecular formula of C14H32O10P2 and a molecular weight of 422.35 .
Molecular Structure Analysis
The molecular structure of PEG4-bis(phosphonic acid diethyl ester) consists of a polyethylene glycol (PEG) chain with two phosphonic acid diethyl ester groups attached to it . The molecular formula is C14H32O10P2 .Physical And Chemical Properties Analysis
PEG4-bis(phosphonic acid diethyl ester) is a hydrophilic compound due to the presence of the PEG linker . This increases the water solubility of compounds in aqueous media . It has a molecular weight of 422.4 g/mol .Scientific Research Applications
Synthesis and Polymer Modification
PEG4-bis(phosphonic acid diethyl ester) and its derivatives have been utilized in various synthesis and polymer modification processes. For instance, bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of poly(ethylene glycol) (PEG) were prepared using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures, exploring alternative routes involving silylation of phosphonates and subsequent methanolysis to afford phosphonic acid groups (Turrin, Hameau, & Caminade, 2012).
Nanoparticle and Nanoshell Development
PEG4-bis(phosphonic acid diethyl ester) has been used in the development of polymer-magnetite nanoparticle complexes responsive to magnetic fields and temperature. Novel alkyl halide-functional bis(diethylphosphonate) esters were synthesized and used as initiators for polymerizing N-isopropylacrylamide, demonstrating robust anchoring to magnetite nanoparticles and stability in physiological media (Pothayee et al., 2011).
Optical and Electronic Applications
Research has shown the potential of PEG4-bis(phosphonic acid diethyl ester) in creating thin films with nonlinear optical properties. The layer-by-layer growth of metal−bis(phosphonate) multilayers produced acentric thin films, incorporating organic “chromophore” molecules for noncentrosymmetric bulk structure, crucial in nonlinear optical applications (Neff et al., 2000).
Therapeutic and Diagnostic Research
In therapeutic and diagnostic research, PEG4-bis(phosphonic acid diethyl ester) derivatives have been explored. Bisphosphonate-containing fluorescent probes were prepared for adsorption studies with hydroxyapatite, modeling bone tissue. These studies are crucial in understanding the sorption ability and potential medical applications of bisphosphonate compounds (David et al., 2013).
Metal Ion Sorption and Coordination Chemistry
PEG4-bis(phosphonic acid diethyl ester) and its derivatives have been studied for metal ion sorption. A polymer-bound monoprotic phosphoric acid ligand showed efficiency in the sorption of U(VI) and trivalent ions from phosphoric acid solutions, indicating its potential in coordination chemistry and ion exchange processes (Zhu & Alexandratos, 2015).
Mechanism of Action
Target of Action
PEG4-bis(phosphonic acid diethyl ester) is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of PEG4-bis(phosphonic acid diethyl ester) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PEG4-bis(phosphonic acid diethyl ester) serves as this linker, enabling the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by PEG4-bis(phosphonic acid diethyl ester) are those involved in protein degradation. By facilitating the degradation of specific target proteins, PEG4-bis(phosphonic acid diethyl ester) can influence various cellular processes depending on the function of the target protein .
Pharmacokinetics
As a hydrophilic peg linker, it is known to increase the water solubility of compounds in aqueous media , which could potentially enhance the bioavailability of the PROTACs it is used to synthesize.
Result of Action
The result of the action of PEG4-bis(phosphonic acid diethyl ester) is the selective degradation of target proteins. This can lead to a variety of molecular and cellular effects, depending on the specific function of the degraded protein .
Action Environment
The action of PEG4-bis(phosphonic acid diethyl ester) can be influenced by various environmental factors. For instance, its hydrophilic properties can enhance the solubility of the PROTACs it is used to synthesize in aqueous environments . .
Future Directions
Biochemical Analysis
Biochemical Properties
The role of PEG4-bis(phosphonic acid diethyl ester) in biochemical reactions is primarily as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PEG4-bis(phosphonic acid diethyl ester) exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of PEG4-bis(phosphonic acid diethyl ester) are not directly due to the compound itself, but rather the PROTACs that it helps to form . These PROTACs can have a wide range of effects on cells, depending on the specific target proteins they are designed to degrade .
Molecular Mechanism
The molecular mechanism of action of PEG4-bis(phosphonic acid diethyl ester) is through its role in the formation of PROTACs . These PROTACs function by binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
properties
IUPAC Name |
2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O10P2/c1-5-19-25(15,20-6-2)23-13-11-17-9-10-18-12-14-24-26(16,21-7-3)22-8-4/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDVLYYVZBRNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCCOCCOCCOP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1807539-03-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.